3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol. This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 3-aminopropylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide: A similar compound with a hydroxyl group instead of an amino group, offering different chemical and biological properties.
3-((3-Methylpropyl)amino)tetrahydrothiophene 1,1-dioxide: Another related compound with a methyl group, providing unique reactivity and applications.
Uniqueness
3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-((3-Aminopropyl)amino)tetrahydrothiophene 1,1-dioxide (CAS No. 1049124-54-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound features a tetrahydrothiophene ring with an amino group attached to a propyl chain. This configuration may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄N₂O₂S |
Molecular Weight | 174.26 g/mol |
Melting Point | Not available |
Solubility | Soluble in water |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Studies have shown that tetrahydrothiophene derivatives can possess significant antimicrobial properties. For instance, compounds within this class have been tested against various bacterial strains, demonstrating inhibitory effects. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has suggested that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases.
Neuroprotective Properties
Emerging studies suggest that tetrahydrothiophene derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or providing antioxidant effects. This aspect is particularly relevant in the context of neurodegenerative diseases.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to tetrahydrothiophenes:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various tetrahydrothiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations.
- Inflammation Model : In an animal model of induced arthritis, a derivative showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers in serum.
- Neuroprotection : A recent study assessed the neuroprotective effects of related compounds in models of oxidative stress. The results demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents.
Properties
IUPAC Name |
N'-(1,1-dioxothiolan-3-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-3-1-4-9-7-2-5-12(10,11)6-7/h7,9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWXKHHIBZVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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